molecular formula C16H15NO5S B2785290 {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 721913-39-9

{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2785290
CAS No.: 721913-39-9
M. Wt: 333.36
InChI Key: QMWJNAMUUXFUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in organic synthesis as building blocks .

Mode of Action

This compound is likely to interact with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from a molecule . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s important to note that similar boronic esters are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the substituents in the aromatic ring and the pH, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation and Matteson–CH2–homologation . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

Environmental factors such as pH can significantly influence the action of this compound . As mentioned earlier, the rate of hydrolysis of similar boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

Properties

IUPAC Name

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-10-7-8-13(23-10)16(20)22-9-14(18)17-12-6-4-3-5-11(12)15(19)21-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWJNAMUUXFUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.